

# Introduction: The Enduring Legacy of the Indole Scaffold

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## Compound of Interest

**Compound Name:** 1H-Indole-2-carboxamide, 3-(phenylthio)-  
**CAS No.:** 148900-64-5  
**Cat. No.:** B14279286

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The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry.[1] This privileged heterocyclic motif is prevalent in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatility in interacting with diverse biological targets. Among the myriad of functionalized indoles, the 1H-indole-2-carboxamide scaffold has emerged as a particularly fruitful platform for the development of novel therapeutic agents.[2] The carboxamide linkage not only enhances molecular flexibility but also provides crucial hydrogen bonding opportunities, which can significantly improve target affinity and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1H-indole-2-carboxamide derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

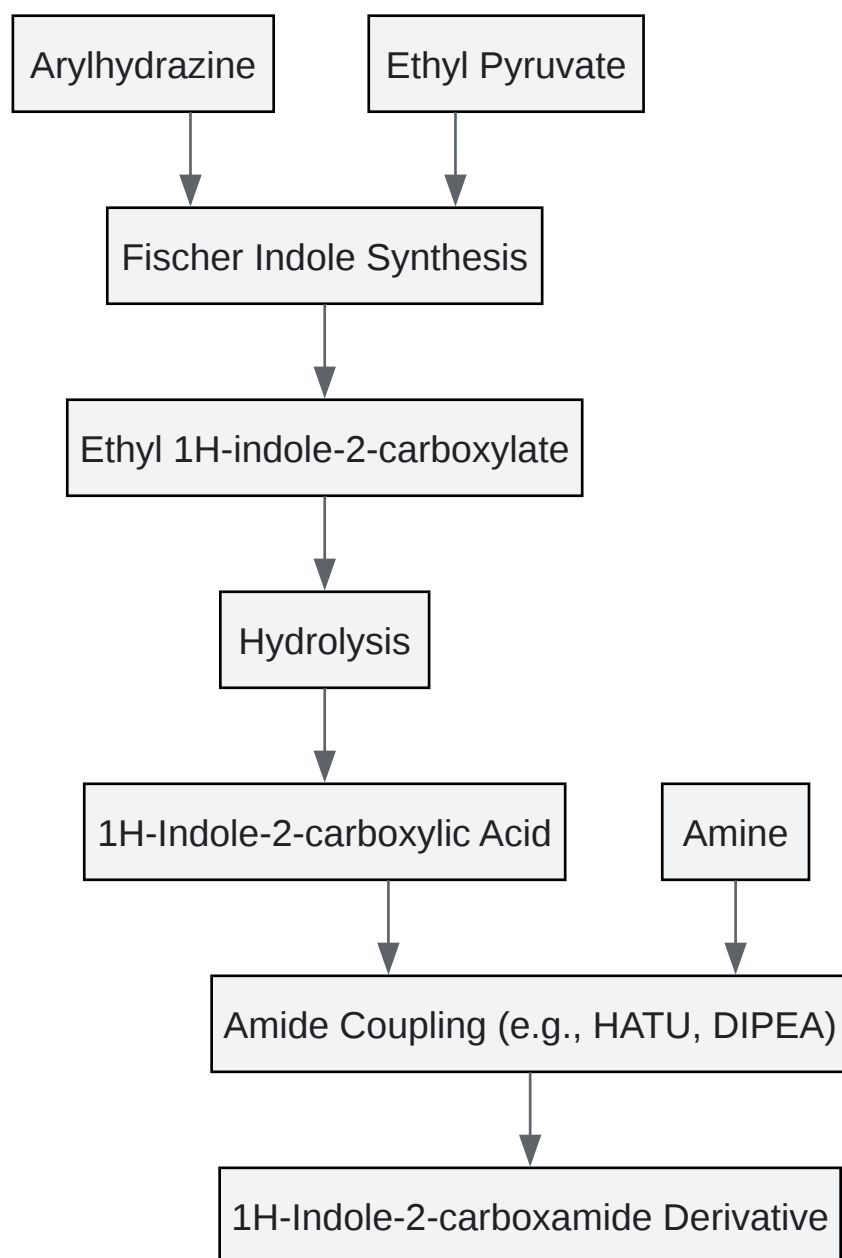
## Synthesis of 1H-Indole-2-carboxamide Derivatives: Building the Core

The construction of the 1H-indole-2-carboxamide scaffold can be achieved through several established synthetic routes. A common and versatile strategy involves the initial synthesis of a 1H-indole-2-carboxylic acid or its ester, followed by coupling with a desired amine.

## General Synthetic Strategies

A prevalent method for constructing the indole nucleus is the Fischer indole synthesis. This reaction typically involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of 1H-indole-2-carboxamide precursors, ethyl pyruvate is a common choice, leading to an ethyl indole-2-carboxylate intermediate. This ester can then be hydrolyzed to the corresponding carboxylic acid.

The final and crucial step is the amide bond formation. This is typically achieved by activating the carboxylic acid and then reacting it with the desired amine. Common coupling reagents used for this purpose include O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).<sup>[1]</sup>



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Caption: General synthetic workflow for 1H-indole-2-carboxamide analogs.[2]

## Experimental Protocol: Synthesis of a Representative 1H-Indole-2-carboxamide Derivative

The following is a representative protocol for the synthesis of a 1H-indole-2-carboxamide derivative, adapted from literature procedures.[4][5]

### Step 1: Synthesis of 1H-Indole-2-carbohydrazide

- Suspend 1H-indole-2-carboxylic acid ethyl ester (1 equivalent) in absolute ethanol.
- Add hydrazine hydrate (10 equivalents) to the suspension.
- Reflux the mixture for the appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and collect the precipitated product by filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield 1H-indole-2-carbohydrazide.

### Step 2: Synthesis of the 1H-Indole-2-carboxamide

- Dissolve the 1H-indole-2-carbohydrazide (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol).
- Add a catalytic amount of glacial acetic acid.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry to obtain the final 1H-indole-2-carboxamide derivative.

## Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: To identify characteristic functional groups like N-H and C=O stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the detailed molecular structure.

- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
- Elemental Analysis: To determine the percentage composition of elements.[1][6]

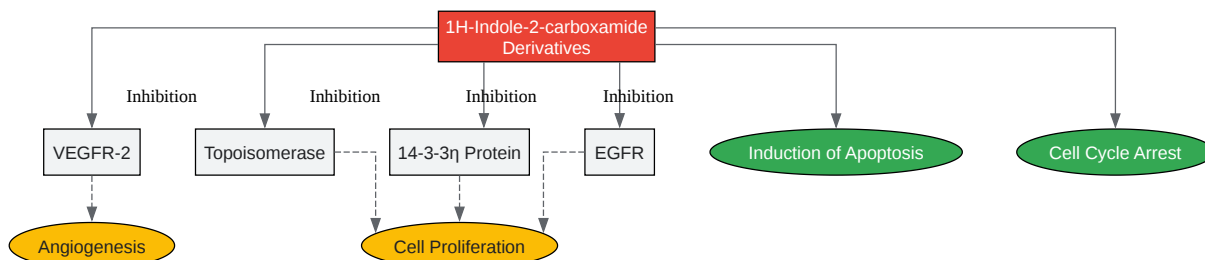
## Biological Activities and Therapeutic Potential

1H-Indole-2-carboxamide derivatives have demonstrated a remarkable range of biological activities, making them a highly promising class of compounds for drug discovery.

### Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1H-indole-2-carboxamide derivatives against a variety of cancer cell lines.[2] Their anticancer potential stems from their ability to interact with multiple oncogenic targets and modulate critical signaling pathways involved in tumor progression.[3]

The anticancer mechanism of these derivatives often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2] Some analogs have been identified as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Other reported mechanisms include the inhibition of topoisomerase, disruption of cell cycle regulation, and induction of apoptosis.[3][7] Certain derivatives have also been found to target the 14-3-3 $\eta$  protein, which is involved in various cellular processes, including signal transduction and cell cycle progression.[7][8]



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Caption: Putative anticancer mechanisms of 1H-indole-2-carboxamide derivatives.

SAR studies have provided valuable insights into the structural features required for potent anticancer activity. The nature and position of substituents on the indole ring, as well as on the carboxamide nitrogen, play a crucial role in determining the cytotoxicity and target selectivity. For instance, the presence of a free N-H in the indole ring has been suggested to be important for activity.[6] The introduction of various substituents, such as halogens or methoxy groups on the indole nucleus and different aryl or heterocyclic moieties on the amide nitrogen, has been explored to optimize potency.[3][7]

The following table summarizes the anticancer activity of selected 1H-indole-2-carboxamide derivatives against various cancer cell lines.

Compound ID	Substitution Pattern	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
1a	5-chloro, 3-methyl	A549 (Lung)	1.5	[2]
1b	5-chloro, 3-ethyl	MCF-7 (Breast)	0.95	[2]
Compound 12	N-(1-anthraquinone)	K-562 (Leukemia)	0.33	[3]
Compound 14	N-(2-anthraquinone)	K-562 (Leukemia)	0.61	[3]
Compound 4	N-(p-chlorobenzene)	K-562 (Leukemia)	0.61	[3]
Compound 10	N-(substituted phenyl)	HCT-116 (Colon)	1.01	[3]
Compound 9e	2-methoxycarbonyl-6-methoxy-N-1H-indole moiety	HeLa, HT29, MCF-7	0.37, 0.16, 0.17	[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][3]

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
- Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then serially dilute them with culture medium to the desired final concentrations. Treat the cells with the compounds for 48-72 hours.[2]
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Antimicrobial Activity

The indole scaffold is a promising pharmacophore for the development of new antimicrobial agents.[2] Derivatives of 1H-indole-2-carboxamide have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[1][2]

These compounds have been evaluated against both Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*) bacteria, as well as fungal species like *Candida albicans*. [1][9] Some derivatives have shown antimicrobial activity comparable to standard drugs like ampicillin.[9]

The exact mechanisms of antimicrobial action are still under investigation, but it is believed that these compounds may act by:

- Disrupting the microbial cell membrane.
- Inhibiting essential microbial enzymes.
- Interfering with biofilm formation.[2]

The following table presents the antimicrobial activity of some 1H-indole-2-carboxamide derivatives.

Compound Class	Target Organism	Activity	Reference
Indole carboxamides	Staphylococcus aureus	Active, comparable to ampicillin	[9]
Indole-3-carboxamides	Bacillus subtilis	Better inhibition than 2-position congeners	[9]
Carboxamide derivatives	Candida albicans	Higher antifungal activity than propanamide derivatives	[9]

It's noteworthy that in some studies, the simple carboxylic acid and ester derivatives of indole-2-carboxylic acid exhibited weak bioactivity compared to standard commercial drugs.[1][10]

## Antiviral Activity

Several novel indole-2-carboxylate and carboxamide derivatives have been synthesized and screened for their in vitro broad-spectrum antiviral activities.[11][12]

These compounds have shown inhibitory activity against a range of viruses, including RNA viruses like Influenza A and Coxsackie B3, and DNA viruses such as Herpes Simplex Virus-1 (HSV-1).[11][13] Some derivatives were found to be more effective against RNA viruses.[11]

Structure-activity relationship studies have indicated that certain structural modifications can significantly impact antiviral activity. For instance, the presence of an alkyloxy group at the 4-position of the indole ring was not found to be crucial for antiviral efficacy.[11][12] Conversely,

the incorporation of an acetyl substituent at the amino group was shown to be unfavorable for activity against RNA viruses.[12]

Compound ID	Target Virus	Activity	Selectivity Index (SI)	Reference
8f	Coxsackie B3	Potent	17.1	[11][12][13]
14f	Influenza A	IC <sub>50</sub> = 7.53 μmol/L	12.1	[11][12][13]

## Anti-inflammatory Activity

Derivatives of indole have been reported to possess diverse biological activities, including anti-inflammatory properties.[14]

A series of novel indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[14] Some compounds have also been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key molecule in inflammatory signaling pathways.[15]

Promising in vitro results have been translated into in vivo efficacy in animal models. For example, certain indole-2-carboxamide derivatives were found to effectively reduce LPS-induced pulmonary inflammation and overexpression of inflammatory mediators in mice, with remarkable improvements in lung histopathology and no apparent organ toxicity.[14] In a mouse model of ulcerative colitis, an ASK1 inhibitor with an indole-2-carboxamide scaffold showed significant therapeutic efficacy.[15]

Compound Series	Target/Assay	Key Findings	Reference
Indole-2-carboxamides	LPS-induced TNF- $\alpha$ and IL-6 in RAW 264.7 cells	Effective inhibition of pro-inflammatory cytokines	[14]
14f and 14g	LPS-induced pulmonary inflammation in mice	Reduced inflammation and overexpression of inflammatory mediators	[14]
Compound 19	ASK1 inhibitor in a mouse model of ulcerative colitis	Significant anti-UC efficacy, repressed phosphorylation of ASK1-p38/JNK signaling	[15]

## Future Perspectives and Conclusion

The 1H-indole-2-carboxamide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents.[2] The extensive research into their synthesis and biological activities has provided a solid foundation for further exploration.

## Emerging Therapeutic Targets

Beyond the well-established anticancer, antimicrobial, and anti-inflammatory activities, 1H-indole-2-carboxamide derivatives are being investigated for a range of other therapeutic applications. These include their potential as inhibitors of the androgen receptor for the treatment of prostate cancer, modulators of the cannabinoid CB1 receptor, and inhibitors of HIV-1 integrase.[16][17][18]

## Challenges and Opportunities in Drug Development

While the therapeutic potential is evident, challenges remain in optimizing the pharmacokinetic properties, minimizing off-target effects, and overcoming potential drug resistance. Future research should focus on:

- Rational Drug Design: Utilizing computational modeling and structure-based design to improve potency and selectivity.
- Pharmacokinetic Optimization: Fine-tuning the physicochemical properties to enhance bioavailability and metabolic stability.
- Exploration of Novel Targets: Expanding the scope of biological evaluation to identify new therapeutic applications.

## Concluding Remarks

In conclusion, 1H-indole-2-carboxamide derivatives are a rich source of biologically active compounds with significant potential in drug discovery. The versatility of the indole scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles.[2] Continued interdisciplinary efforts combining synthetic chemistry, biological evaluation, and computational studies will undoubtedly lead to the development of novel and effective therapies based on this remarkable molecular framework.

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